molecular formula C6H14N4O2 B14150931 N,N'-bis(2-aminoethyl)oxamide CAS No. 4312-20-3

N,N'-bis(2-aminoethyl)oxamide

Katalognummer: B14150931
CAS-Nummer: 4312-20-3
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: ZDURYRBASMTMIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(2-aminoethyl)oxamide: is an organic compound with the molecular formula C₆H₁₄N₄O₂. It is a derivative of oxamide, featuring two aminoethyl groups attached to the oxamide backbone. This compound is known for its versatile coordination chemistry and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-bis(2-aminoethyl)oxamide can be synthesized through the reaction of diethyl oxalate with ethylenediamine. The reaction typically involves adding diethyl oxalate dropwise to a vigorously stirred solution of anhydrous ethylenediamine, cooled in an ice bath. The mixture is then allowed to warm to room temperature and left to stand for a couple of days, resulting in the formation of a white precipitate .

Industrial Production Methods: While specific industrial production methods for N,N’-bis(2-aminoethyl)oxamide are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate adjustments to reaction conditions and purification steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-bis(2-aminoethyl)oxamide undergoes various chemical reactions, including coordination with metal ions to form complexes. It can also participate in condensation reactions and nitration reactions.

Common Reagents and Conditions:

    Coordination Reactions: Involves metal salts such as copper(II) chloride or nickel(II) chloride in solvents like dimethylformamide (DMF) or methanol.

    Condensation Reactions: Diethyl oxalate and ethylenediamine are common reagents.

    Nitration Reactions: Utilizes nitric acid and other nitrating agents.

Major Products:

    Coordination Complexes: Binuclear copper(II) complexes and other metal complexes.

    Condensation Products: Oxamide derivatives.

    Nitration Products: Nitrated oxamide derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(2-aminoethyl)oxamide is used in various scientific research fields due to its ability to form stable complexes with metal ions. Some applications include:

    Chemistry: Used as a ligand in coordination chemistry to study the properties of metal complexes.

    Biology: Investigated for its potential cytotoxic effects on cancer cells.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and catalysts

Wirkmechanismus

The mechanism of action of N,N’-bis(2-aminoethyl)oxamide primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique magnetic, optical, and catalytic properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Vergleich Mit ähnlichen Verbindungen

    N,N’-bis(2-aminopropyl)oxamide: Similar structure but with propyl groups instead of ethyl groups.

    N,N’-bis(2-hydroxyethyl)oxamide: Contains hydroxyethyl groups instead of aminoethyl groups.

    Bis(2-nitratoethyl)oxamide: A nitrated derivative of oxamide.

Uniqueness: N,N’-bis(2-aminoethyl)oxamide is unique due to its specific aminoethyl functional groups, which provide distinct coordination chemistry and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized metal complexes and advanced materials .

Eigenschaften

CAS-Nummer

4312-20-3

Molekularformel

C6H14N4O2

Molekulargewicht

174.20 g/mol

IUPAC-Name

N,N'-bis(2-aminoethyl)oxamide

InChI

InChI=1S/C6H14N4O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4,7-8H2,(H,9,11)(H,10,12)

InChI-Schlüssel

ZDURYRBASMTMIK-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)C(=O)NCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.